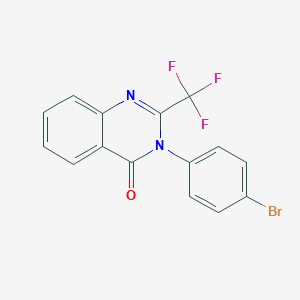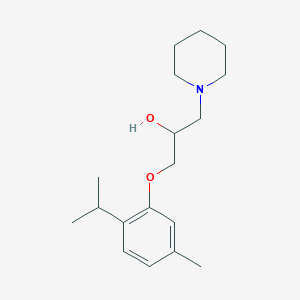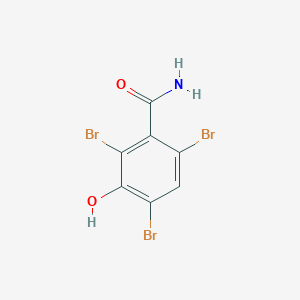
2,4,6-Tribromo-3-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tribromo-3-hydroxybenzamide (TBHBA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBHBA is a brominated derivative of 3-hydroxybenzamide, and its synthesis method involves the bromination of 3-hydroxybenzamide using a suitable brominating agent.
科学研究应用
2,4,6-Tribromo-3-hydroxybenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. In agriculture, this compound has been found to have herbicidal and fungicidal properties. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs).
作用机制
The mechanism of action of 2,4,6-Tribromo-3-hydroxybenzamide varies depending on its application. In medicine, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation and cancer. This compound also induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. In agriculture, this compound acts as a photosystem II inhibitor, which leads to the disruption of photosynthesis in plants. In materials science, this compound acts as a ligand that coordinates with metal ions to form MOFs.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In medicine, this compound has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also inhibits the growth of cancer cells and induces apoptosis in vitro and in vivo. In agriculture, this compound has been shown to inhibit the growth of weeds and fungi. In materials science, this compound has been used as a building block for the synthesis of MOFs with tunable properties such as porosity and selectivity.
实验室实验的优点和局限性
2,4,6-Tribromo-3-hydroxybenzamide has several advantages for lab experiments such as its high purity, stability, and ease of synthesis. However, this compound also has some limitations such as its low solubility in water and some organic solvents, which can make it difficult to work with. This compound also has a relatively short half-life in vivo, which can limit its potential applications in medicine.
未来方向
There are several future directions for 2,4,6-Tribromo-3-hydroxybenzamide research such as the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the investigation of its mechanisms of action in different biological systems. In medicine, this compound could be further studied as a potential anti-inflammatory and anticancer agent. In agriculture, this compound could be developed as a more effective herbicide and fungicide. In materials science, this compound could be used as a building block for the synthesis of MOFs with novel properties and applications.
Conclusion:
In conclusion, this compound is a brominated derivative of 3-hydroxybenzamide that has gained significant attention in scientific research due to its potential applications in medicine, agriculture, and materials science. This compound can be synthesized by the bromination of 3-hydroxybenzamide using a suitable brominating agent in the presence of a catalyst. This compound has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities in medicine, herbicidal and fungicidal properties in agriculture, and building block properties in materials science. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for this compound research such as the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and materials science, and the investigation of its mechanisms of action in different biological systems.
合成方法
The synthesis of 2,4,6-Tribromo-3-hydroxybenzamide involves the bromination of 3-hydroxybenzamide using a suitable brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (III) bromide. The reaction takes place at room temperature and yields this compound as the major product. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.
属性
分子式 |
C7H4Br3NO2 |
|---|---|
分子量 |
373.82 g/mol |
IUPAC 名称 |
2,4,6-tribromo-3-hydroxybenzamide |
InChI |
InChI=1S/C7H4Br3NO2/c8-2-1-3(9)6(12)5(10)4(2)7(11)13/h1,12H,(H2,11,13) |
InChI 键 |
CKGPDXVULRLYLP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)N)Br |
规范 SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)
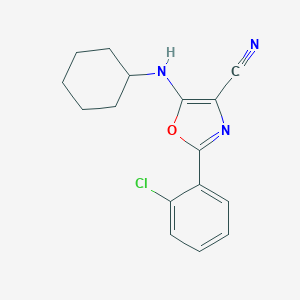
![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
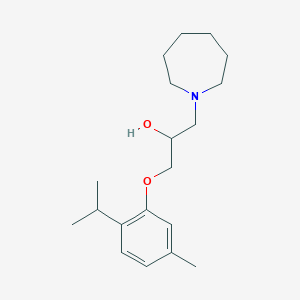
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
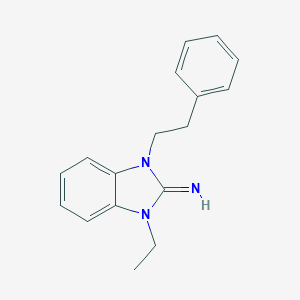
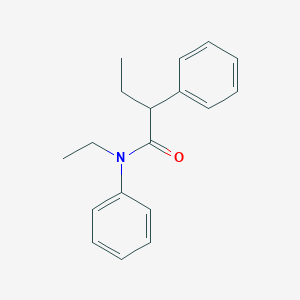
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
